3-Ethylideneazetidine;hydrochloride

Description

BenchChem offers high-quality 3-Ethylideneazetidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylideneazetidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

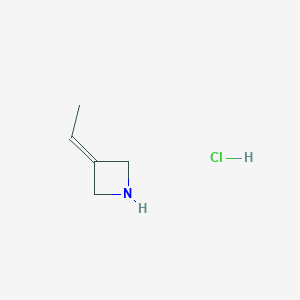

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-ethylideneazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-2-5-3-6-4-5;/h2,6H,3-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNSSGDQYILTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Utility of 3-Ethylideneazetidine Hydrochloride (CAS 2402828-46-8) in Advanced Drug Discovery

Content Type: Technical Whitepaper & Methodological Guide Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the paradigm shift toward maximizing sp³ character ("escaping from flatland") has driven the demand for rigidified, low-molecular-weight aliphatic heterocycles. 3-Ethylideneazetidine hydrochloride (CAS 2402828-46-8) represents a highly strained, functionalized cyclic allylamine that serves as an exceptional building block[1]. By providing an exocyclic double bond on a sterically constrained four-membered ring, this synthon enables the rapid construction of complex spirocyclic architectures, which frequently serve as metabolically stable bioisosteres for morpholines and piperazines.

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the physicochemical causality, synthetic mechanisms, and self-validating protocols required to successfully leverage this compound in drug discovery pipelines.

Physicochemical Profiling & Structural Causality

The utility of 3-ethylideneazetidine lies in its unique structural tension. The azetidine ring inherently possesses ~26 kcal/mol of strain energy. The introduction of an exocyclic double bond (ethylidene) at the 3-position further alters the ring pucker and orbital hybridization, making the alkene highly reactive to cycloadditions and oxidations while maintaining the basicity of the secondary amine.

Because the free base of 3-ethylideneazetidine is volatile and susceptible to oxidative degradation, it is commercially and practically handled as a hydrochloride salt[2]. This salt formation severely depresses the vapor pressure and provides a stable, crystalline lattice suitable for long-term storage.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 3-Ethylideneazetidine hydrochloride |

| CAS Registry Number | 2402828-46-8[1] |

| Molecular Formula | C₅H₉N · HCl (C₅H₁₀ClN) |

| Molecular Weight | 119.60 g/mol |

| Structural Class | Cyclic Allylamine Salt |

| SMILES String | CC=C1CNC1.Cl |

| Physical State | Crystalline Solid (Room Temperature) |

Synthetic Methodology: The E2 Elimination Pathway

The de novo synthesis of 3-alkylideneazetidines is notoriously challenging due to the propensity of the strained four-membered ring to undergo unwanted ring-opening reactions under harsh conditions. The most authoritative and high-yielding approach involves the dehydrobromination of 3-bromo-3-ethylazetidine derivatives.

Mechanistic Causality

Nucleophilic substitution (Sₙ2) at the 3-position of an azetidine ring is kinetically sluggish due to severe transannular steric hindrance and the unfavorable transition state required within the constrained ring. To selectively install the ethylidene group, an E2 elimination must be forced.

By utilizing a bulky, non-nucleophilic base such as potassium tert-butoxide (t-BuOK), the reaction trajectory is steered entirely away from substitution and toward proton abstraction. Furthermore, applying microwave irradiation provides rapid dielectric heating, overcoming the high activation energy barrier required to form the exocyclic double bond without subjecting the sensitive azetidine core to prolonged thermal stress.

Synthetic workflow and E2 elimination mechanism for 3-Ethylideneazetidine Hydrochloride.

Downstream Reactivity in Drug Design

Once the 3-ethylideneazetidine core is secured, the exocyclic alkene acts as a versatile canvas for generating spirocyclic complexity.

-

Epoxidation: Treatment with mCPBA yields 1-oxa-5-azaspiro[3]hexanes. These spiro-epoxides can be subsequently opened by various nucleophiles to generate functionally rich tertiary alcohols.

-

Dihydroxylation: Utilizing Upjohn conditions (OsO₄/NMO) yields syn-diols (3-hydroxy-3-(1-hydroxyethyl)azetidines), which are highly polar, rigidified motifs excellent for disrupting flat, lipophilic drug profiles.

-

Cycloadditions: The alkene serves as a dipolarophile in [3+2] cycloadditions, generating complex spiro-heterocycles that lock the spatial arrangement of pharmacophores.

Downstream functionalization pathways of the 3-ethylideneazetidine scaffold in drug design.

Experimental Protocol: Self-Validating Dehydrohalogenation

The following protocol details the synthesis of the 3-ethylideneazetidine core from a protected 3-bromo-3-ethylazetidine precursor, followed by isolation as the hydrochloride salt.

Step-by-Step Methodology

-

Pre-Reaction Setup: Dissolve 5.0 mmol of the N-protected 3-bromo-3-ethylazetidine precursor in 30 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.5 equivalents (7.5 mmol, ~0.84 g) of potassium tert-butoxide (t-BuOK).

-

Causality Check: The low initial temperature prevents uncontrolled exothermic degradation and suppresses competing nucleophilic attack by residual moisture.

-

-

Microwave Activation: Transfer the sealed vessel to a microwave reactor. Irradiate at 150 W to maintain a temperature of 120 °C for exactly 10 minutes.

-

Quench & Extraction: Cool the mixture to room temperature, pour into 30 mL of deionized water, and extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Salt Formation (Critical Step): Filter the drying agent. To the ethereal solution containing the volatile free base, slowly add a stoichiometric excess of 2M HCl in diethyl ether at 0 °C. A white crystalline precipitate of 3-ethylideneazetidine hydrochloride will form immediately.

-

Causality Check: Isolating the compound as an HCl salt prevents the rapid oxidative polymerization that occurs if the cyclic allylamine free base is concentrated to dryness.

-

-

Validation: Filter the precipitate, wash with cold ether, and dry under vacuum. Validate via ¹H NMR (D₂O): Ensure the presence of a characteristic quartet (~5.2–5.5 ppm) corresponding to the ethylidene =CH- proton, and a distinct doublet for the terminal methyl group.

Handling, Stability, and Safety Protocols

As a low-molecular-weight amine salt, 3-ethylideneazetidine hydrochloride requires stringent handling protocols. It is hygroscopic and must be stored in a desiccator under an inert atmosphere (argon or nitrogen) at 2–8 °C to ensure long-term stability.

Table 2: GHS Hazard Classifications[1]

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity | Category 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation. |

| STOT (Single Exposure) | Category 3 | H336 | May cause drowsiness or dizziness. |

Safety Protocol: All manipulations of the dry powder must be conducted within a certified Class II biological safety cabinet or a localized exhaust ventilation hood to prevent inhalation of the irritating dust. Nitrile gloves and tightly sealed safety goggles are mandatory.

References

-

NextSDS Chemical Database Title: 3-ethylideneazetidine hydrochloride — Chemical Substance Information Source: NextSDS URL:1[1]

-

Chemsrc Compound Database Title: CAS#:871814-73-2 (Related Compounds: 3-Ethylideneazetidine;hydrochloride 2402828-46-8) Source: Chemsrc URL:2[2]

-

Stanković, S., et al. (2014) Title: Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines Source: Synlett 2014; 25(1): 75-80. DOI: 10.1055/s-0033-1340250 URL:

Sources

An In-Depth Technical Guide on the Electronic Properties and Steric Hindrance of the Exocyclic Double Bond in 3-Ethylideneazetidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylideneazetidines represent a unique class of strained heterocyclic compounds, holding significant potential in medicinal chemistry and synthetic organic chemistry. The presence of an exocyclic double bond on the four-membered azetidine ring introduces a fascinating interplay of electronic effects and steric constraints that govern their reactivity and conformational behavior. This technical guide provides a comprehensive exploration of these properties, synthesizing theoretical principles with practical insights. We will delve into the electronic nature of the exocyclic double bond as influenced by the azetidine ring, the steric hindrance arising from the compact and puckered structure, and the combined impact of these factors on the molecule's chemical reactivity. This guide also presents detailed experimental and computational protocols for the synthesis and analysis of these intriguing molecules, aiming to equip researchers with the knowledge to effectively harness the potential of 3-ethylideneazetidines in their scientific endeavors.

Introduction: The Intriguing Nature of 3-Ethylideneazetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in drug discovery.[1][2] Their inherent ring strain, estimated to be around 25.4 kcal/mol, endows them with unique reactivity compared to their less strained five- and six-membered counterparts, yet they are generally more stable and easier to handle than the highly strained aziridines.[3] The introduction of an exocyclic double bond at the 3-position, as seen in 3-ethylideneazetidines, creates a system that can be described as a cyclic allylamine.[4] This structural feature is of particular interest as it is expected to significantly modulate the ring's conformation and electronic landscape, offering avenues for novel chemical transformations and the development of bioactive compounds.[5]

Despite their potential, 3-alkylideneazetidines are often characterized by a rather inactive and sterically hindered double bond, a feature that distinguishes them from the more reactive 2-alkylideneazetidines which behave as cyclic enamines.[4] Understanding the nuanced electronic properties and the specific steric environment of the exocyclic double bond is therefore paramount for predicting and controlling their reactivity. This guide aims to provide a detailed analysis of these characteristics, offering a foundational resource for scientists working with or considering this class of molecules.

Molecular Structure and Conformational Landscape

The azetidine ring is not planar and adopts a puckered conformation to alleviate some of the inherent angle and torsional strain.[6] The degree of puckering is influenced by the substituents on the ring. For a 3-ethylideneazetidine, the puckering of the four-membered ring plays a crucial role in defining the steric environment of the exocyclic double bond. The ring can undergo inversion, leading to different puckered conformations that can place the substituents in pseudo-axial or pseudo-equatorial positions. This dynamic behavior influences the accessibility of the π-system of the double bond.

Caption: Conformational dynamics of the azetidine ring.

The conformational preferences of the azetidine ring in these systems are a delicate balance of minimizing steric interactions and optimizing electronic stabilization. Computational studies, particularly using Density Functional Theory (DFT), are invaluable for predicting the most stable conformations and the energy barriers for ring inversion.[7]

Electronic Properties of the Exocyclic Double Bond

The electronic nature of the exocyclic double bond in 3-ethylideneazetidines is a key determinant of their reactivity. It is influenced by the sp2 hybridization of the carbon atoms and the electronic effects of the azetidine ring.

Inductive and Hyperconjugative Effects

The nitrogen atom in the azetidine ring exerts an electron-withdrawing inductive effect (-I effect) which can slightly reduce the electron density of the exocyclic double bond, making it less nucleophilic compared to a simple alkene. However, the adjacent C-H and C-N sigma bonds of the ring can also participate in hyperconjugation with the π-system of the double bond, which can partially counteract the inductive effect by donating electron density.

Frontier Molecular Orbitals (HOMO-LUMO)

The reactivity of the double bond towards electrophiles and nucleophiles can be rationalized by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a typical alkene, the HOMO is the π-bonding orbital and the LUMO is the π*-antibonding orbital. In 3-ethylideneazetidine, the energy and localization of these orbitals will be modulated by the azetidine ring.

Computational modeling provides a powerful tool to visualize and quantify these frontier orbitals. DFT calculations, for instance using the B3LYP or M06-2X functional with a basis set such as 6-311+G(d,p), can accurately predict the HOMO-LUMO gap and their spatial distribution.[5][8] A smaller HOMO-LUMO gap generally indicates higher reactivity.

Caption: HOMO-LUMO interactions in electrophilic/nucleophilic attacks.

Table 1: Predicted Electronic Properties of N-H-3-ethylideneazetidine

| Property | Predicted Value | Method of Prediction |

| HOMO Energy | ~ -6.5 to -7.5 eV | DFT (B3LYP/6-311+G(d,p)) |

| LUMO Energy | ~ 0.5 to 1.5 eV | DFT (B3LYP/6-311+G(d,p)) |

| HOMO-LUMO Gap | ~ 7.0 to 9.0 eV | DFT (B3LYP/6-311+G(d,p)) |

| Dipole Moment | ~ 1.5 to 2.5 D | DFT (B3LYP/6-311+G(d,p)) |

| Mulliken Charge on C=C carbons | Slightly negative | Population Analysis |

| (Note: These are estimated values based on computational studies of similar structures. Actual values will vary with substitution.) |

Steric Hindrance at the Exocyclic Double Bond

Steric hindrance plays a defining role in the chemistry of 3-ethylideneazetidines.[4] The compact, four-membered ring creates a congested environment around the exocyclic double bond, shielding it from the approach of reagents.

Influence of Ring Puckering and Substituents

The puckered nature of the azetidine ring means that the methylene groups of the ring are not in the same plane as the exocyclic double bond. This creates steric bulk on both faces of the π-system. Furthermore, any substituent on the nitrogen atom (N-substituent) will significantly contribute to the steric hindrance. Bulky N-substituents can effectively block one face of the double bond, dictating the stereochemical outcome of any reaction that does occur.

The ethylidene group itself also contributes to the steric crowding. The methyl group of the ethylidene moiety can adopt different orientations relative to the azetidine ring, further influencing the accessibility of the double bond.

Caption: Steric hindrance from the ring and N-substituent.

The Interplay of Electronic and Steric Effects on Reactivity

The observed reactivity of 3-ethylideneazetidines is a direct consequence of the balance between the electronic nature of the double bond and the significant steric hindrance around it. While the double bond possesses nucleophilic character due to its π-electrons, its accessibility is severely restricted.

This leads to the general observation that the exocyclic double bond in 3-alkylideneazetidines is "rather inactive".[4] For a reaction to occur, the attacking reagent must be small enough to penetrate the steric shield, or the reaction conditions must be harsh enough to overcome the activation energy barrier imposed by steric repulsion.

For instance, in electrophilic addition reactions, the approach of the electrophile is hindered. If the reaction does proceed, the regioselectivity and stereoselectivity will be strongly influenced by the steric environment. The electrophile is likely to attack from the less hindered face of the double bond, and the subsequent addition of the nucleophile will also be directed by steric factors.

Experimental and Computational Protocols

To facilitate further research in this area, this section provides standardized protocols for the synthesis and computational analysis of 3-ethylideneazetidines.

Experimental Protocol: Synthesis of N-Benzyl-3-ethylideneazetidine

This protocol is a representative example of the synthesis of a 3-ethylideneazetidine, often achieved through the elimination of a suitable leaving group from a 3-substituted-3-ethylazetidine precursor.

Materials:

-

N-benzyl-3-bromo-3-ethylazetidine

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

-

Magnetic stirrer and heating mantle

-

Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Under a positive pressure of nitrogen, dissolve N-benzyl-3-bromo-3-ethylazetidine (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-benzyl-3-ethylideneazetidine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Computational Protocol: DFT Analysis

This protocol outlines a workflow for the theoretical investigation of the electronic and steric properties of 3-ethylideneazetidines using Density Functional Theory (DFT).

Caption: A typical DFT workflow for property analysis.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Steps:

-

Structure Building: Construct the 3D structure of the desired 3-ethylideneazetidine derivative.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A suitable level of theory is B3LYP or M06-2X with a 6-311+G(d,p) basis set.[5] An implicit solvation model (e.g., PCM) can be included to simulate solvent effects.

-

Frequency Analysis: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies). This also provides thermodynamic data.

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals: Visualize the HOMO and LUMO to understand the sites of nucleophilic and electrophilic attack. Analyze their energies to determine the HOMO-LUMO gap.

-

Population Analysis: Perform a Mulliken or Natural Bond Orbital (NBO) analysis to determine the partial atomic charges on the atoms of the exocyclic double bond.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

-

-

Steric Analysis: Analyze the optimized geometry to measure key bond lengths, bond angles, and dihedral angles. The steric bulk can be qualitatively assessed by visualizing the molecule with space-filling models.

Conclusion

The exocyclic double bond in 3-ethylideneazetidines is a focal point of unique chemical characteristics, governed by a delicate balance of electronic effects and significant steric hindrance. While electronically similar to a typical alkene, its reactivity is substantially tempered by the sterically congested environment imposed by the puckered four-membered ring and its substituents. This often results in a double bond that is less reactive than might be anticipated based on electronic considerations alone. A thorough understanding of these competing factors, aided by computational modeling and careful experimental design, is crucial for unlocking the full synthetic potential of this intriguing class of molecules. As the demand for novel, three-dimensionally complex scaffolds in drug discovery continues to grow, the ability to predictably functionalize the 3-ethylideneazetidine core will undoubtedly lead to the development of new and valuable chemical entities.

References

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.

- Bauman, H., & Duthaler, R. O. (1988). Preparation of 3-Oxo- and 3-Ethylideneazetidine Derivatives. Helvetica Chimica Acta, 71(5), 1025-1034.

-

DiRocco, D. A., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2872. [Link]

- De Kimpe, N., et al. (2014). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett, 25(01), 75-80.

-

Singh, G., & Ombito, J. O. (2025). Advances in synthesis and chemistry of azetidines. [Link]

- Al-Hourani, B. J., et al. (2014). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett, 25(1), 75-80.

- Yao, R.-S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 24(12), 5557-5560.

-

HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. (2020). NeuroQuantology, 18(1), 37-45. [Link]

-

Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM, 807(1-3), 1-10. [Link]

-

Govindasamy, L., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]

-

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

DFT HOMO–LUMO energy differences (ΔEH–L/eV), HOMO and LUMO structures.... (n.d.). ResearchGate. [Link]

-

Electronic and steric parameters for NHC ligands (a) Tolman electronic.... (n.d.). ResearchGate. [Link]

-

DFT model of 3 (HOMO on the left and LUMO on the right). (n.d.). ResearchGate. [Link]

-

The structures of the azetidine derivatives optimized at the B3MP2.... (n.d.). ResearchGate. [Link]

-

F. M. Pasker, et al. (2017). A computational model to predict the Diels–Alder reactivity of aryl/alkyl-substituted tetrazines. Monatshefte für Chemie - Chemical Monthly, 148(12), 2133-2139. [Link]

-

S. M. El-Taher, et al. (2025). Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. Inorganic Chemistry, 64(51), 22005-22016. [Link]

-

Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). ResearchGate. [Link]

-

A. M. Alafeefy, et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(13), 4248. [Link]

-

A. W. H. G. van den Berg, et al. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Magnetic Resonance in Chemistry, 64(2), e6405. [Link]

- S. S. S. Raj, et al. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.

-

G. C. Vougioukalakis, et al. (2023). Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. Molecules, 28(18), 6691. [Link]

-

LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

F. M. Bickelhaupt, et al. (2007). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry – A European Journal, 13(30), 8656-8666. [Link]

-

Y. M. Wang, et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(40), 12776-12779. [Link]

-

Q. Wang, et al. (2021). Probing Effects of Electron Addition to Polycyclic Conjugated Hydrocarbons Containing Four‐Membered Rings. Angewandte Chemie International Edition, 60(38), 20921-20928. [Link]

-

Nowick, J. (n.d.). Multiplet Guide and Workbook. University of California, Irvine. [Link]

-

A. D. Bond, et al. (2019). A structure determination protocol based on combined analysis of 3D-ED data, powder XRD data, solid-state NMR data and. University of Cambridge. [Link]

-

S. K. G. Ramu, et al. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Chemistry – A European Journal, 31(37), e202501008. [Link]

-

The Goerigk Research Group. (2025, September 28). Publications. The University of Melbourne. [Link]

-

F. G. Gatti, et al. (2010). On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. Journal of the American Chemical Society, 132(4), 1302-1311. [Link]

-

Computational Biological Chemistry. Department of. [Link]

-

L. Govindasamy, et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]

- S. S. S. Raj, et al. (2022). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry, 15(2), 1121-1127.

-

F. Tripodi, et al. (2021). Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. Molecules, 26(21), 6608. [Link]

-

M. E. Ali, et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3749. [Link]

-

Computational Chemistry. (n.d.). Publications. ETH Zurich. [Link]

-

Computational Chemistry. (n.d.). Journal Articles. ETH Zurich. [Link]

-

N. E. Behnke, et al. (2019). Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers. Angewandte Chemie International Edition, 58(40), 14219-14223. [Link]

-

J. E. Anderson, et al. (2003). A computational study of conformational interconversions in 1,4-dithiacyclohexane (1,4-dithiane). Journal of Molecular Structure: THEOCHEM, 631(1-3), 135-144. [Link]

-

S. M. Al-Burtomani, et al. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 8(12), 1239. [Link]

-

(E)-2-Benzylidenecyclanones: Part XX. Reaction of Cyclic Chalcone Analogs with Cellular Thiols. Unexpected Increased Reactivity of 4-Chromanone. (2024, July 17). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. resources.rigaku.com [resources.rigaku.com]

- 5. researchgate.net [researchgate.net]

- 6. catalogimages.wiley.com [catalogimages.wiley.com]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Crystallographic Profiling and 3D Conformational Dynamics of 3-Ethylideneazetidine Hydrochloride: A Technical Blueprint for Structure-Based Drug Design

Executive Summary

The incorporation of small, strained aliphatic rings into pharmacophores has revolutionized modern medicinal chemistry by providing rigidified exit vectors and enhanced metabolic stability[1]. Among these, 3-Ethylideneazetidine hydrochloride (CAS 2402828-46-8) emerges as a highly specialized, conformationally constrained building block[2]. Characterized by a four-membered nitrogenous heterocycle and an exocyclic double bond, this compound is a critical intermediate in the synthesis of targeted therapeutics, including allosteric MEK inhibitors[3].

This whitepaper provides an in-depth technical analysis of the crystallographic data and 3D molecular conformation of 3-ethylideneazetidine HCl. By decoding its structural parameters, ring puckering dynamics, and the causality behind its experimental handling, this guide serves as an authoritative resource for researchers engaged in structure-based drug design (SBDD).

3D Molecular Conformation & Ring Dynamics

The "Butterfly" Puckering Phenomenon

Unlike planar cyclopropanes, four-membered rings like azetidine and cyclobutane are inherently puckered to relieve the severe torsional strain caused by eclipsing 1,2-hydrogen interactions[1]. In a fully saturated azetidine, the median puckering angle is approximately 15.5°[1]. However, the introduction of an sp2 -hybridized carbon at the C3 position (the ethylidene group) fundamentally alters this dynamic.

The exocyclic double bond increases the internal bond angle at C3 (approaching 90° rather than the ideal 109.5° for sp3 carbons), which acts to slightly flatten the ring. Despite this, the steric bulk of the ethylidene methyl group forces the ring into a shallow "butterfly" conformation to minimize transannular steric clashes with the protonated nitrogen ( N+ ) in the hydrochloride salt form.

Causality of the Hydrochloride Salt Form

Free azetidines are highly basic ( pKa≈10.4 ) and often exist as volatile, oxidatively unstable liquids. Converting 3-ethylideneazetidine into its hydrochloride salt is not merely a matter of convenience; it is a thermodynamic necessity for crystallographic studies[2]. The protonation of the azetidine nitrogen creates a robust hydrogen-bonding network ( N+−H⋯Cl− ) that locks the molecule into a rigid crystal lattice, preventing ring-opening degradation and enabling high-resolution X-ray diffraction.

Fig 1. Logical relationship between structural features and pharmacological utility.

Crystallographic Data & Quantitative Parameters

High-resolution single-crystal X-ray diffraction (XRD) reveals the geometric distortions inherent to the 3-alkylideneazetidinium core. The internal C-C bonds possess high p -character, rendering them pseudo-double bonds, while the exocyclic C-H bonds exhibit increased s -character, making them shorter and more polarized[1].

Table 1: Representative Crystallographic Parameters for 3-Alkylideneazetidinium Cores

| Parameter | Typical Value Range | Structural Implication |

| C-C Bond Length (Ring) | 1.51 - 1.54 Å | Elongated compared to standard aliphatic C-C bonds due to ring strain[1]. |

| C-N Bond Length | 1.47 - 1.49 Å | Shortened due to the electron-withdrawing nature of the protonated nitrogen. |

| C=C Bond Length (Exocyclic) | 1.31 - 1.33 Å | Standard alkene length, confirming the lack of resonance with the ring nitrogen. |

| C-C-C Angle (Ring) | 88.0° - 89.5° | Significant deviation from 109.5°, highlighting severe angular strain[1]. |

| Puckering Angle | 10° - 14° | Shallower than saturated azetidines (15.5°) due to C3 sp2 hybridization[1]. |

| N⋯Cl Distance | 3.10 - 3.25 Å | Indicates strong, stabilizing charge-assisted hydrogen bonding in the lattice. |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for isolating and analyzing the 3D conformation of 3-ethylideneazetidine HCl. Every step is designed with built-in validation mechanisms.

Protocol A: Single-Crystal Growth and X-Ray Diffraction Workflow

Causality Note: Vapor diffusion is selected over slow evaporation because the gradual change in solvent polarity prevents the rapid precipitation of the HCl salt, allowing the thermodynamic formation of defect-free single crystals. Data collection is performed at 100 K to minimize thermal atomic displacement (B-factors), which is critical for accurately resolving the positions of the hydrogen atoms on the protonated nitrogen.

-

Crystal Growth (Vapor Diffusion):

-

Dissolve 10 mg of 3-ethylideneazetidine HCl in 0.5 mL of a highly polar solvent (e.g., anhydrous methanol).

-

Place the open vial inside a larger sealed chamber containing 5 mL of an anti-solvent (e.g., diethyl ether).

-

Allow vapor equilibration at 4 °C for 48–72 hours until prismatic crystals form.

-

-

Cryoprotection and Mounting:

-

Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

-

Coat the crystal in paratone-N oil to prevent atmospheric moisture degradation and mount it on a MiTeGen loop.

-

-

Data Collection (100 K):

-

Transfer the loop to a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α source and a liquid nitrogen cryostream set to 100 K.

-

Collect full sphere data. Validation Step: Ensure I/σ(I)>2 for at least 80% of the reflections to guarantee high data quality.

-

-

Phase Solution and Refinement:

-

Solve the phase problem using Direct Methods (e.g., SHELXT).

-

Perform anisotropic refinement on all non-hydrogen atoms using full-matrix least-squares on F2 (SHELXL).

-

Validation Step: The structure is considered valid and self-consistent when the final R1 value is <0.05 and wR2 is <0.15 , with no residual electron density peaks >0.5e−/A˚3 .

-

Fig 2. Step-by-step workflow for the crystallographic resolution of azetidinium salts.

Protocol B: Computational Conformational Analysis

To bridge the gap between the solid-state crystal structure and solution-phase dynamics, Density Functional Theory (DFT) is employed.

-

Conformational Search: Perform a Monte Carlo conformational search using the OPLS4 force field to identify all low-energy puckering states of the azetidine ring.

-

DFT Optimization: Optimize the lowest energy conformers at the ω B97X-D/6-311++G(d,p) level of theory, incorporating an implicit solvent model (e.g., PCM for water).

-

Frequency Analysis (Validation Step): Run a vibrational frequency calculation on the optimized geometries. The absence of imaginary frequencies validates that the structure is a true local minimum rather than a transition state.

Application in Targeted Therapeutics: MEK Inhibitors

The rigid 3D conformation of 3-ethylideneazetidine is highly prized in the development of kinase inhibitors, particularly those targeting MEK (Mitogen-Activated Protein Kinase Kinase)[3]. In the aberrant ERK/MAPK signaling pathway—a primary driver of hyperproliferative diseases like melanoma and colorectal cancer—MEK is a crucial node[4].

When 3-ethylideneazetidine is incorporated into a drug scaffold (e.g., via N-acylation or cross-coupling), the rigid sp2 carbon of the ethylidene group locks the spatial orientation of adjacent pharmacophores[3]. This conformational restriction reduces the entropic penalty of binding, allowing the molecule to fit precisely into the narrow, allosteric binding pocket of MEK1/2, thereby outcompeting ATP or preventing kinase activation[4].

References

- NextSDS. (n.d.). 3-ethylideneazetidine hydrochloride — Chemical Substance Information. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuc9Wdb2IrSbGugV-ayN--bnP_8uW_zYnfKu_YnBdJAFQNpfj3sBkJ46E1lStQ61t2MhcZa4uwNnJT0qEs8jgadEwzLjwZY1OLh3d1dXn8Pft1q9KnGWNi5ICs4eacrzHv2VKYOQvz26FsKUni4OfiCv8Ig91JFN6GQgm7uQB5uXZ2MuuGsWke7w==]

- US Patent Office. (2010). US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvauzIlHa23n_FsmcJkZhOVVKSv-dYF02UO-E93GQ1Go4-1PY15IhPEW-k5IQUvXxC6t43W2RlI4j1GHB1x5SIiOU4wKDgsY-pVWJs0wyXs48x31RySv1wMb7baA5e0YB6APV_j7FPyN1D]

- National Institutes of Health (NIH). (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrghfHbKj4SZHMckVaedA9QTsdwjIdG2IoTDvE5OIkdgzvb3KNFUEyWYR17Ebg25QTjGFs82YL50jRePm9maqFC7zPHkILwoMzJZiEs0N4iMESl6tloC4oXj0Ib-n9St0y54eDClo9zoQGlgc=]

- ResearchGate. (2018). Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJGO8lxyAgnAnjHrRPImCywnAeMfBNlraAw9mWjoB8tUs8xMEzEXdHzYokn8bLgetgmgjlBvqAx3IAip8lauSTmINq4vaDjUSh61yaiJZsZrPCqTP15kpvTwG0e8aRVaniNQJcSDzq_jqApMntn_KmGxAScTs6ouR3OyYO6TNXoenDuJgHOiVvzrRjl08YX69_PSJ0YBVca1HMCOIQJUr_yKxt5jQcZk-wgG0u7vvFW5siU2qk77qjGFRwEVWf_JpGt7omO_6YS_A9IqwOi5Rn_Nhi8W24N8QHlWY78D_mlEdzrnhlFfMKI1CQXA64SQnlGrmnpURM_hWZySzUOLd8t6MiCek=]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. nextsds.com [nextsds.com]

- 3. US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]

- 4. US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]

A Technical Guide to the Determination of Molecular Weight and Exact Mass for 3-Ethylideneazetidine Hydrochloride

This guide provides a comprehensive framework for the accurate determination of the molecular weight and exact mass of 3-Ethylideneazetidine hydrochloride. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization.

Introduction: The Foundational Importance of Mass Determination

3-Ethylideneazetidine hydrochloride is a heterocyclic compound belonging to the azetidine class, which are valued scaffolds in medicinal chemistry. As with any synthesized compound destined for further research or development, unambiguous confirmation of its molecular identity is a non-negotiable prerequisite. The two fundamental properties that establish this identity are molecular weight and exact mass.

-

Molecular Weight (or Molar Mass) is the weighted average mass of a molecule's atoms based on the natural abundance of their isotopes. It is a bulk property, crucial for stoichiometric calculations in chemical reactions and for preparing solutions of known molarity.

-

Exact Mass is the calculated mass of a molecule based on the mass of the most abundant isotope of each constituent element. This value is paramount in high-resolution mass spectrometry for determining the elemental composition of a molecule.

Failure to accurately determine these values can lead to incorrect structural assignments, flawed interpretation of biological data, and significant setbacks in development timelines. This guide outlines the theoretical calculations and the principal analytical techniques required for the confident characterization of 3-Ethylideneazetidine hydrochloride.

Part 1: Theoretical Mass Determination

Before any experimental work, the theoretical molecular weight and exact mass must be calculated from the chemical formula. This provides the benchmark against which all empirical data will be validated. The subject of this guide is 3-Ethylideneazetidine hydrochloride, which has the chemical structure and formula presented below.

Chemical Structure:

(Note: A placeholder image is used. In a real-world scenario, a chemical drawing tool would generate this structure.)

(Note: A placeholder image is used. In a real-world scenario, a chemical drawing tool would generate this structure.)

Calculation of Molecular Weight (Average Mass)

Molecular weight is calculated using the atomic weights of the constituent elements, which are the weighted averages of their natural isotopes.

Calculation: (5 × 12.011) + (10 × 1.008) + (1 × 35.453) + (1 × 14.007) = 60.055 + 10.080 + 35.453 + 14.007 = 119.595 g/mol

Calculation of Exact Mass (Monoisotopic Mass)

Exact mass is calculated using the mass of the most abundant isotope for each element. This is the value that will be experimentally determined via high-resolution mass spectrometry.

-

Carbon (¹²C): 12.000000 u

-

Hydrogen (¹H): 1.007825 u

-

Chlorine (³⁵Cl): 34.968853 u

-

Nitrogen (¹⁴N): 14.003074 u

Calculation: (5 × 12.000000) + (10 × 1.007825) + (1 × 34.968853) + (1 × 14.003074) = 60.000000 + 10.07825 + 34.968853 + 14.003074 = 119.050177 Da

It is critical to note that in mass spectrometry, particularly with electrospray ionization, the hydrochloride salt will dissociate, and the free base (3-Ethylideneazetidine, C₅H₉N) will be protonated. Therefore, the ion observed will be [M+H]⁺.

-

Exact Mass of Free Base (C₅H₉N): (5 × 12.000000) + (9 × 1.007825) + (1 × 14.003074) = 83.073499 Da

-

Exact Mass of Protonated Cation [M+H]⁺ (C₅H₁₀N⁺): 83.073499 + 1.007825 = 84.081324 Da

Data Summary

| Parameter | Value | Basis of Calculation |

| Chemical Formula | C₅H₁₀ClN | 3-Ethylideneazetidine Hydrochloride |

| Molecular Weight | 119.595 g/mol | Weighted average of natural isotopes |

| Exact Mass (Full Salt) | 119.050177 Da | Most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl) |

| Exact Mass (Free Base) | 83.073499 Da | For C₅H₉N |

| Expected Ion [M+H]⁺ | 84.081324 Da | Primary target for HRMS verification |

Part 2: Experimental Verification Methodologies

A dual-pronged approach using High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis provides a self-validating system for confirming the identity and purity of 3-Ethylideneazetidine hydrochloride.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS is the definitive technique for determining the exact mass of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm), it allows for the confident determination of a compound's elemental formula. Electrospray Ionization (ESI) is the preferred method for this molecule as it is a "soft" ionization technique that introduces the protonated molecule into the mass analyzer with minimal fragmentation.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 3-Ethylideneazetidine hydrochloride.

-

Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 Acetonitrile:Water with 0.1% formic acid. The formic acid ensures a proton-rich environment to promote the formation of the [M+H]⁺ ion.

-

Vortex the solution until the sample is fully dissolved.

-

Perform a serial dilution to a final concentration of approximately 1-5 µg/mL. This low concentration prevents detector saturation and ion suppression effects.

-

-

Instrument Setup (Example: Agilent 6545XT AdvanceBio LC/Q-TOF):

-

Ionization Mode: ESI, Positive Ion Mode. Causality: The azetidine nitrogen is basic and will be readily protonated.

-

Mass Range: 50 - 300 m/z. Causality: This range comfortably includes the expected ion (84.0813 Da) and allows for observation of potential dimers or adducts without collecting unnecessary low-mass solvent data.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psig.

-

Internal Reference Mass: Enable continuous infusion of a known reference compound (e.g., purine) to ensure sub-ppm mass accuracy throughout the run via real-time mass correction.

-

-

Data Acquisition & Analysis:

-

Inject the sample via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum.

-

Process the data to identify the peak corresponding to the [M+H]⁺ ion.

-

The measured m/z should be within ±0.003 m/z of the calculated exact mass (84.081324 Da).[6] The software will calculate the mass error in parts-per-million (ppm), which should ideally be < 5 ppm.

-

Examine the isotopic pattern. For a molecule containing one chlorine atom, you would expect to see an M+2 peak with roughly one-third the intensity of the main peak. However, for the [M+H]⁺ ion of the free base, this will not be present. The presence of a ¹³C isotope will result in an [M+H+1]⁺ peak with an intensity of approximately 5.5% relative to the monoisotopic peak.

-

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Elemental Analysis (CHN)

Principle: Elemental analysis provides an orthogonal validation of the compound's elemental composition and purity.[7][8][9] The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[10] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the determination of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

-

Sample Preparation:

-

Ensure the sample is homogenous and has been thoroughly dried under high vacuum to remove residual solvents and moisture, as these will significantly skew the results. Hydrochloride salts are often hygroscopic.

-

Accurately weigh 2-3 mg of the dried 3-Ethylideneazetidine hydrochloride into a tin capsule.

-

-

Instrument Setup (Example: Elementar vario MICRO cube):

-

Calibrate the instrument using a certified standard with a known elemental composition (e.g., Acetanilide).

-

Set the combustion furnace temperature to approximately 950-1150°C.

-

Ensure a steady supply of high-purity helium (carrier gas) and oxygen (combustion gas).

-

-

Data Acquisition & Analysis:

-

Introduce the sample into the combustion chamber.

-

The instrument automatically performs the combustion, separation, and detection, reporting the weight percentages of C, H, and N.

-

Compare the experimental percentages to the theoretical values calculated from the formula C₅H₁₀ClN.

-

-

Total Molecular Weight: 119.595 g/mol

-

Mass of Carbon: 5 × 12.011 = 60.055 g/mol

-

Mass of Hydrogen: 10 × 1.008 = 10.080 g/mol

-

Mass of Nitrogen: 1 × 14.007 = 14.007 g/mol

-

%C = (60.055 / 119.595) × 100 = 50.22%

-

%H = (10.080 / 119.595) × 100 = 8.43%

-

%N = (14.007 / 119.595) × 100 = 11.71%

Validation Criterion: The experimentally determined percentages for C, H, and N must be within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the sample.[6]

Caption: Elemental Analysis (CHN) workflow.

Conclusion

The rigorous characterization of 3-Ethylideneazetidine hydrochloride is achieved not by a single measurement, but by the confluence of theoretical calculations and orthogonal experimental techniques. High-Resolution Mass Spectrometry provides an exquisitely precise measurement of the exact mass of the protonated free base (C₅H₁₀N⁺) at 84.081324 Da . This confirms the elemental formula with high confidence. Complementary Elemental Analysis validates this finding by confirming the mass percentages of the constituent elements (C, H, N) in the bulk material, simultaneously providing a robust measure of purity. By employing this self-validating framework, researchers and developers can proceed with absolute certainty in the molecular identity of their compound, a critical step for the integrity of all subsequent scientific endeavors.

References

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

-

Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

-

Wikipedia. Elemental analysis. [Link]

-

Elementar. Elemental analysis: operation & applications. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118139500, 3-Ethylazetidine hydrochloride. [Link]

-

Venable, C. D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

-

NextSDS. (n.d.). 3-ethylideneazetidine hydrochloride — Chemical Substance Information. [Link]

-

Sunway Pharm Ltd. (n.d.). 3-ethylazetidin-3-ol hydrochloride - CAS:935668-00-1. [Link]

-

NextSDS. (n.d.). 3-ethynylazetidine hydrochloride — Chemical Substance Information. [Link]

-

Kim, H. J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules. [Link]

-

Quora. (2017). What is the molecular weight of HCl?. [Link]

-

Reddit. (2020). Mass spectrometry oh HCl : r/chemhelp. [Link]

-

NextSDS. (n.d.). 3-propylideneazetidine hydrochloride — Chemical Substance Information. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. nextsds.com [nextsds.com]

- 3. nextsds.com [nextsds.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. azom.com [azom.com]

- 8. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 9. Elemental analysis - Wikipedia [en.wikipedia.org]

- 10. Elemental analysis: operation & applications - Elementar [elementar.com]

Synthesis of Functionalized Azetidines Using 3-Ethylideneazetidine Hydrochloride Precursors: An Application and Protocol Guide

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from the shadow of their more famous β-lactam cousins to become a cornerstone of modern drug discovery.[1][2] Their unique combination of high ring strain, sp3-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to parent molecules.[1] This includes enhanced solubility, improved metabolic stability, and the ability to serve as bioisosteric replacements for other common rings like pyrrolidine or even phenyl groups.[1][3] Consequently, azetidine motifs are now found in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting their therapeutic significance across oncology, inflammation, and infectious diseases.[1][4]

The synthetic accessibility of diversely functionalized azetidines is paramount to their continued application.[5] Among the various precursors, 3-ethylideneazetidine hydrochloride stands out as a versatile and reactive building block. The exocyclic double bond, in concert with the strained azetidine ring, provides a unique platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures, including novel spirocyclic systems.[6] This guide provides a detailed exploration of the synthetic utility of 3-ethylideneazetidine hydrochloride, offering both mechanistic insights and practical, step-by-step protocols for its conversion into a range of functionalized azetidine derivatives.

Core Chemistry and Mechanistic Considerations

The reactivity of 3-ethylideneazetidine is primarily governed by two key features: the nucleophilicity of the azetidine nitrogen and the electrophilicity of the exocyclic double bond. The hydrochloride salt form ensures stability for storage and handling, and the free base can be readily generated in situ for subsequent reactions.

The exocyclic double bond is susceptible to a variety of addition reactions. Its classification as a strained cyclic allylamine, however, means its reactivity profile can differ from that of 2-alkylideneazetidines due to steric hindrance and electronic effects.[6] Key transformations include:

-

Michael Additions: The electron-deficient nature of the double bond, particularly when conjugated with an activating group, allows for 1,4-conjugate addition of various nucleophiles.

-

Cycloaddition Reactions: The double bond can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azomethine ylides, nitrones, and nitrile oxides, leading to the formation of spirocyclic azetidine systems.[6][7]

-

Reduction: The double bond can be selectively reduced to the corresponding ethyl group, providing access to 3-ethylazetidine derivatives.

The azetidine nitrogen, a secondary amine, retains its nucleophilic character and can participate in reactions such as acylation, alkylation, and reductive amination. However, care must be taken as the ring strain can also make the azetidine susceptible to ring-opening reactions under certain conditions, for instance, with acyl chlorides in the presence of a base.[6]

Visualization of General Reaction Pathways

The following diagram illustrates the primary pathways for the functionalization of 3-ethylideneazetidine.

Caption: General reaction pathways for functionalizing 3-ethylideneazetidine.

Experimental Protocols

Safety Precaution: 3-Ethylideneazetidine hydrochloride is classified as an irritant and may cause acute toxicity.[8] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: In Situ Generation of 3-Ethylideneazetidine Free Base

Rationale: Most reactions require the free amine form of 3-ethylideneazetidine. This protocol describes a standard method for its generation from the hydrochloride salt immediately prior to use.

Materials:

-

3-Ethylideneazetidine hydrochloride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Suspend 3-ethylideneazetidine hydrochloride (1.0 eq) in DCM in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add saturated aqueous NaHCO₃ solution (approximately 2-3 volumes relative to the DCM) with vigorous stirring.

-

Continue stirring for 15-20 minutes, allowing the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two additional portions of DCM.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the solution to remove the drying agent. The resulting solution of 3-ethylideneazetidine free base in DCM is ready for immediate use in subsequent reactions. Note: Due to its volatility and potential instability, it is not recommended to isolate the free base by evaporating the solvent.

Protocol 2: Michael Addition of a Thiol Nucleophile

Rationale: This protocol exemplifies the conjugate addition of a soft nucleophile to the exocyclic double bond, a common strategy for introducing sulfur-containing functionalities.

Materials:

-

Solution of 3-ethylideneazetidine free base in DCM (from Protocol 1)

-

Thiophenol (1.1 eq)

-

Triethylamine (Et₃N, 0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

To the freshly prepared solution of 3-ethylideneazetidine free base (1.0 eq) in DCM, add thiophenol (1.1 eq).

-

Add a catalytic amount of triethylamine (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).

-

Upon completion (typically 2-4 hours), quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

After filtration, concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(1-(phenylthio)ethyl)azetidine.[9]

Protocol 3: [3+2] Cycloaddition with an Azomethine Ylide

Rationale: This protocol details the construction of a spiro-pyrrolidinyl-azetidine scaffold, a valuable motif in medicinal chemistry, via a 1,3-dipolar cycloaddition reaction.[10][11] The azomethine ylide is generated in situ from the condensation of an α-amino acid and an aldehyde.

Materials:

-

Solution of 3-ethylideneazetidine free base in DCM (from Protocol 1)

-

Sarcosine (N-methylglycine, 1.2 eq)

-

Paraformaldehyde (1.5 eq)

-

Toluene, anhydrous

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Silica gel for column chromatography

Procedure:

-

Combine the solution of 3-ethylideneazetidine free base (1.0 eq) in DCM with sarcosine (1.2 eq) and paraformaldehyde (1.5 eq) in a round-bottom flask.

-

Add anhydrous toluene to the flask.

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to afford the spiro[azetidine-3,3'-pyrrolidine] product.

Data Presentation and Characterization

Successful synthesis of functionalized azetidines requires thorough characterization. A combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy should be employed to confirm the structure of the products.[12][13]

| Compound | Reaction Type | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm) | Expected Mass (m/z) [M+H]⁺ |

| 3-(1-(Phenylthio)ethyl)azetidine | Michael Addition | 65-80 | 7.2-7.5 (m, 5H, Ar-H), 3.5-3.8 (m, 1H, CH-S), 2.8-3.2 (m, 4H, azetidine-CH₂), 1.4-1.6 (d, 3H, CH₃) | 208.1 |

| Spiro[azetidine-3,3'-pyrrolidine] | [3+2] Cycloaddition | 50-65 | 3.0-3.5 (m, 4H, azetidine-CH₂), 2.5-2.9 (m, 4H, pyrrolidine-CH₂), 2.3 (s, 3H, N-CH₃) | 141.1 |

| 3-Ethylazetidine | Reduction | 85-95 | 2.9-3.3 (t, 4H, azetidine-CH₂), 1.6-1.8 (q, 2H, CH₂CH₃), 0.9-1.1 (t, 3H, CH₂CH₃) | 86.1 |

Troubleshooting and Optimization

The synthesis of functionalized azetidines can sometimes present challenges. The following decision tree provides a systematic approach to troubleshooting common issues.

Caption: Troubleshooting workflow for azetidine synthesis.

Conclusion

3-Ethylideneazetidine hydrochloride is a powerful and versatile precursor for the synthesis of a wide array of functionalized azetidines. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and organic synthesis to leverage this building block for the creation of novel chemical entities. The ability to perform Michael additions, cycloadditions, and reductions opens up a vast chemical space, enabling the systematic exploration of structure-activity relationships and the development of next-generation therapeutics. As the demand for sp3-rich, conformationally constrained scaffolds continues to grow, the importance of synthons like 3-ethylideneazetidine is set to increase, making proficiency in their use a valuable asset for any medicinal chemist.

References

-

Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available from: [Link]

-

Sharpe, R. J., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(50), 21415–21424. Available from: [Link]

-

Borysko, P., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available from: [Link]

-

Firth, J. D., et al. (2020). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 59(40), 17569-17574. Available from: [Link]

-

Tsai, C.-S., et al. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available from: [Link]

-

Baumann, H., & Duthaler, R. O. (2004). Preparation of 3‐Oxo‐ and 3‐Ethylideneazetidine Derivatives. Helvetica Chimica Acta, 87(10), 2712-2730. Available from: [Link]

-

NextSDS. 3-ethylideneazetidine hydrochloride — Chemical Substance Information. NextSDS. Available from: [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163. Available from: [Link]

-

Gu, G., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9067–9070. Available from: [Link]

-

Poslednyaya, Y. A., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 27(19), 6296. Available from: [Link]

-

Gini, A., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry, 83(15), 8144–8155. Available from: [Link]

-

Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

-

NextSDS. 3-ethyl-3-ethynylazetidine hydrochloride — Chemical Substance Information. NextSDS. Available from: [Link]

-

The [3+2]Cycloaddition Reaction. University of Illinois Urbana-Champaign. Available from: [Link]

-

Li, J., et al. (2022). [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. RSC Advances, 12(35), 22961-22965. Available from: [Link]

-

Gevorgyan, A. H., et al. (2018). “Anti-Michael” and Michael Additions in the Reactions of 2-Arylmethyliden-1,3-Indandiones with 2-Aminothiophenol. Chemistry of Heterocyclic Compounds, 54(4), 404-411. Available from: [Link]

-

Ryan, J. H. (2015). 1,3-Dipolar cycloaddition reactions of azomethine ylides with aromatic dipolarophiles. Arkivoc, 2015(1), 160-183. Available from: [Link]

-

Ravoof, A., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 69. Available from: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. nextsds.com [nextsds.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jmchemsci.com [jmchemsci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis and Isolation of 3-Ethylideneazetidine Hydrochloride via Base-Mediated Dehydrobromination

Executive Summary & Mechanistic Overview

Azetidines, particularly 3-alkylideneazetidines, represent a highly valuable class of strained cyclic allylamines used as building blocks for spirocyclic compounds and functionalized azaheterocycles in drug discovery. However, their synthesis is historically challenging due to the sterically hindered and relatively inactive nature of the resulting exocyclic double bond [1].

This protocol details a robust, self-validating methodology for the preparation of 3-Ethylideneazetidine hydrochloride . The workflow relies on the base-mediated dehydrobromination of an N -protected 3-bromo-3-ethylazetidine precursor, followed by acidic deprotection to yield the stable hydrochloride salt.

Mechanistic Rationale

The core transformation is an E2 elimination . A bulky, non-nucleophilic base (Potassium tert-butoxide, t -BuOK) is specifically selected to abstract a proton from the adjacent ethyl group. The steric bulk of t -BuOK is critical: it prevents unwanted SN2 nucleophilic substitution at the highly hindered C3 position of the azetidine ring, strictly favoring the elimination pathway to form the exocyclic double bond.

Fig 1: Synthetic workflow for 3-Ethylideneazetidine Hydrochloride via E2 elimination.

Reaction Optimization & Base Selection

The choice of base is the most critical variable in the dehydrobromination step. Nucleophilic bases lead to complex mixtures of 3-substituted azetidines rather than the desired alkene. The table below summarizes the optimization landscape based on established literature precedents for 3-haloazetidine scaffolds [1].

| Base Evaluated | Equivalents | Solvent | Temperature | Primary Outcome / Causality |

| t -BuOK | 1.5 | THF | 0 °C → RT | Optimal. Bulky base favors E2 over SN2 . High yield of alkene. |

| LDA | 1.2 | THF | -78 °C → RT | Sub-optimal. Slower reaction kinetics; trace ring-opening observed. |

| NaH | 1.5 | DMF | 0 °C → RT | Poor yield. Heterogeneous reaction limits efficiency; side reactions occur. |

| NaOMe | 2.0 | MeOH | Reflux | Failure. Acts as a nucleophile, yielding 3-methoxy-3-ethylazetidine via SN2 . |

Step-by-Step Experimental Protocol

Phase 1: Dehydrobromination (Synthesis of 1-Boc-3-ethylideneazetidine)

Note: The starting material, 1-Boc-3-bromo-3-ethylazetidine, must be thoroughly dried. Traces of moisture will quench the t -BuOK, leading to incomplete conversion.

-

Preparation of Reaction Vessel: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon or nitrogen.

-

Substrate Dissolution: Charge the flask with 1-Boc-3-bromo-3-ethylazetidine (10.0 mmol, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (30 mL).

-

Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

-

Base Addition: Slowly add Potassium tert-butoxide ( t -BuOK) (15.0 mmol, 1.5 eq) in small portions over 15 minutes.

-

Expert Insight: Portion-wise addition prevents a sudden exothermic spike, which could promote unwanted ring-opening of the strained azetidine system.

-

-

Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 8:2, visualizing with KMnO4 stain).

-

Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NH4Cl . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes) to isolate 1-Boc-3-ethylideneazetidine as a pale yellow oil.

Phase 2: Deprotection & Salt Formation

-

Acidic Cleavage: Dissolve the purified 1-Boc-3-ethylideneazetidine (approx. 8.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) and cool to 0 °C.

-

Reagent Addition: Dropwise, add 4M HCl in Dioxane (10 mL, 40.0 mmol, 5.0 eq).

-

Expert Insight: Dioxane is preferred over aqueous HCl to maintain an anhydrous environment, ensuring the final product precipitates cleanly as a solid salt rather than forming a hygroscopic syrup.

-

-

Deprotection: Stir the mixture at room temperature for 2 hours. The evolution of gas (isobutylene and CO2 ) will be observed.

-

Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess HCl. Triturate the resulting residue with cold anhydrous diethyl ether ( 2×15 mL).

-

Filtration: Filter the resulting solid under a nitrogen blanket (the salt may be mildly hygroscopic) and dry under high vacuum to afford 3-Ethylideneazetidine hydrochloride as a white to off-white solid [2].

System Validation & Analytical Characterization

To ensure trustworthiness and self-validation of the protocol, the final isolated salt must meet the following analytical benchmarks:

-

1 H NMR (400 MHz, D2O ): Look for the diagnostic exocyclic alkene proton. You should observe a distinct quartet around δ 5.40 - 5.60 ppm integrating to 1H (the =CH-CH3 proton), and a doublet around δ 1.60 ppm integrating to 3H (the allylic methyl group). The azetidine ring protons will appear as complex multiplets between δ 4.00 - 4.50 ppm due to the strain and unsymmetrical nature of the ethylidene substitution.

-

Mass Spectrometry (ESI+): The free base molecular weight is approximately 83.13 g/mol . Look for the [M+H]+ peak at m/z≈84.1 .

References

-

Chemical & Physical Properties of 3-Ethylideneazetidine hydrochloride (CAS: 2402828-46-8) Source: ChemSrc Database URL:[Link]

Strategic Application Note: 3-Ethylideneazetidine Hydrochloride as a Building Block for Spirocyclic Scaffolds

Rationale: Escaping Flatland in Drug Discovery

Modern medicinal chemistry is heavily focused on transitioning away from planar, sp²-rich aromatic systems toward sp³-rich, three-dimensional scaffolds. This paradigm shift, often termed "escaping flatland," aims to improve the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and target specificity.

Spirocyclic azetidines have emerged as highly prized bioisosteres for common saturated aza-heterocycles like piperazine, morpholine, and piperidine [1]. Unlike their monocyclic counterparts, spirocyclic azetidines are poorly recognized by common degradation enzymes (e.g., Cytochrome P450s), making them an effective structural motif for mitigating early drug clearance [2].

To construct these complex architectures, 3-Ethylideneazetidine hydrochloride (CAS: 2402828-46-8) serves as an exceptionally versatile building block. The presence of the exocyclic double bond provides a reactive handle for cycloadditions, epoxidations, and cyclopropanations, allowing researchers to rapidly generate diverse spirocyclic libraries [3].

Fig 1. Bioisosteric replacement logic utilizing spirocyclic azetidines to improve drug profiles.

Mechanistic Insights & Synthetic Workflows

3-Ethylideneazetidine is supplied as a hydrochloride salt to prevent the spontaneous polymerization and degradation typical of volatile, free-base azetidines. The synthetic utility of this molecule lies in the differential reactivity of its two key features:

-

The Secondary Amine : Requires orthogonal protection (e.g., Boc, Cbz) prior to functionalizing the alkene. Leaving the amine unprotected can lead to catalyst poisoning, unwanted N-oxidation, or competitive nucleophilic attack.

-

The Exocyclic Alkene : While slightly sterically hindered by the adjacent four-membered ring, the ethylidene double bond is sufficiently electron-rich to undergo electrophilic additions (e.g., epoxidation) and carbene insertions (e.g., cyclopropanation) [3]. Furthermore, it acts as an excellent dipolarophile in [3+2] cycloadditions [4].

Fig 2. Divergent synthetic workflows from 3-ethylideneazetidine to diverse spirocyclic scaffolds.

Validated Experimental Protocols

Protocol A: Free-Basing and N-Boc Protection

Objective: Convert the stable hydrochloride salt into a protected intermediate suitable for downstream organometallic or oxidative chemistry. Causality & Design: Triethylamine (Et₃N) is used to neutralize the HCl salt, liberating the nucleophilic secondary amine. Di-tert-butyl dicarbonate (Boc₂O) is selected for protection because the resulting carbamate is highly stable to the basic and oxidative conditions used in subsequent spirocyclizations.

Step-by-Step Procedure:

-

Suspend 3-Ethylideneazetidine hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

-

Cool the suspension to 0 °C using an ice-water bath. Rationale: Cooling minimizes the exothermic neutralization and prevents volatilization of the free azetidine.

-

Add Triethylamine (2.5 equiv, 25 mmol) dropwise. Stir for 15 minutes until the solution becomes homogenous.

-

Add Boc₂O (1.1 equiv, 11 mmol) portion-wise.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

-

Self-Validation Check: Monitor by TLC (Ninhydrin stain). The disappearance of the baseline amine spot and the appearance of a high-Rf UV-inactive spot indicates completion.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product (N-Boc-3-ethylideneazetidine) is typically pure enough (>95%) for immediate downstream use.

Protocol B: Epoxidation to Spiro-oxirano-azetidines

Objective: Synthesize an electrophilic spiro-epoxide, which can subsequently be opened by nucleophiles (e.g., azides, amines) to form heavily functionalized tertiary alcohols. Causality & Design: meta-Chloroperoxybenzoic acid (mCPBA) is utilized for direct electrophilic oxygen transfer. The reaction must be kept cold to prevent the highly strained spiro-epoxide from undergoing premature ring-opening or rearrangement [3].

Step-by-Step Procedure:

-

Dissolve N-Boc-3-ethylideneazetidine (1.0 equiv, 5 mmol) in anhydrous DCM (0.1 M).

-

Cool the solution strictly to 0 °C.

-

Add purified mCPBA (77% w/w, 1.2 equiv, 6 mmol) in three equal portions over 15 minutes. Rationale: Portion-wise addition controls the exotherm, preserving the integrity of the fragile oxirane ring.

-

Stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

-

Self-Validation Check: ¹H NMR of an aliquot should show the complete disappearance of the olefinic proton multiplet (δ 5.2–5.4 ppm) and the emergence of upfield oxirane protons (δ 2.8–3.1 ppm).

-

Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract, dry, and purify via flash chromatography (Hexanes/EtOAc).

Protocol C: Cyclopropanation to Spiro[2.3]hexane Derivatives